1-Phenylindazole-5-carboxylic acid
Description
1-Phenylindazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core (a fused benzene and pyrazole ring system) substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 5-position.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-phenylindazole-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-9H,(H,17,18) |
InChI Key |
CSLVCVDABIHVMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenylindazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a suitable carboxylic acid derivative in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indazole ring .
Industrial production of 1-Phenylindazole-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Phenylindazole-5-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-Phenylindazole-5-carboxylic acid has garnered significant attention in scientific research due to its diverse applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, 1-Phenylindazole-5-carboxylic acid is studied for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological properties make it a candidate for drug development.
Industry: In the industrial sector, 1-Phenylindazole-5-carboxylic acid is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylindazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 1-phenylindazole-5-carboxylic acid and analogous heterocyclic carboxylic acids:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 1-Phenylindazole-5-carboxylic acid | Indazole | Phenyl (C₆H₅), COOH | C₁₄H₁₀N₂O₂ | ~262.25 | Carboxylic acid, aromatic N |
| 2-Phenyloxazole-5-carboxylic acid | Oxazole | Phenyl (C₆H₅), COOH | C₁₀H₇NO₃ | 221.25 | Carboxylic acid, oxazole ring |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Pyrazole | Methyl (CH₃), CF₃, COOH | C₆H₅F₃N₂O₂ | 194.11 | Trifluoromethyl, carboxylic acid |
| 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid | Imidazothiazole | Phenyl (C₆H₅), COOH | C₁₂H₈N₂O₂S | 244.27 | Thiazole-fused ring, carboxylic acid |
Key Observations :
- Indazole vs. This may improve binding affinity in biological targets .
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid significantly increases lipophilicity (LogP ~2.5) compared to 1-phenylindazole-5-carboxylic acid (estimated LogP ~2.0), influencing membrane permeability .
- Solubility : Carboxylic acid groups generally enhance aqueous solubility. For example, 2-phenyloxazole-5-carboxylic acid is soluble in DMSO (>10 mM), while 1-phenylindazole-5-carboxylic acid likely requires polar aprotic solvents due to its larger aromatic system .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-Phenylindazole-5-carboxylic acid | 2.0 | <1 (DMSO) | 1 (COOH) | 4 |
| 2-Phenyloxazole-5-carboxylic acid | 2.34 | >10 (DMSO) | 1 (COOH) | 3 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 2.5 | 5-10 (DMSO) | 1 (COOH) | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
